2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-19-15-8-7-13(18)9-14(15)17(20(11)10-16(21)22)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQQOFQNKKYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid, also known by its CAS number 313262-72-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and the mechanisms underlying its effects based on diverse research findings.
The compound has a molecular formula of and a molecular weight of 359.22 g/mol. The structural representation and chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C17H15BrN2O2 |
| Molecular Weight | 359.22 g/mol |
| CAS Number | 313262-72-5 |
Antimicrobial Activity
Research indicates that various quinazolinone derivatives exhibit significant antimicrobial properties. In studies evaluating the antibacterial and antifungal activities of related compounds, it was found that certain derivatives, including those similar to this compound, showed promising results against a range of pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.
In a comparative study, compounds with bromine substitutions exhibited enhanced antifungal activity, with specific derivatives showing Minimum Inhibitory Concentration (MIC) values that suggest effective inhibition against fungal strains .
Quorum Sensing Inhibition
Recent investigations into the compound's ability to disrupt quorum sensing (QS)—a mechanism used by bacteria to coordinate behavior—have shown that it can inhibit the Pseudomonas quinolone signal (PQS) system. In vitro assays demonstrated that this compound exhibited up to 73.4% inhibition of QS at concentrations of 100 µM without significantly affecting bacterial growth . This suggests its potential as a QS inhibitor, which is crucial in preventing biofilm formation and virulence in pathogenic bacteria.
Synthesis and Evaluation
A series of quinazolinone analogues were synthesized to evaluate their biological activity. The most potent compound from this series, which closely resembles this compound, showed significant pqs inhibitory activity while maintaining low toxicity in bacterial growth assays .
The structure–activity relationship (SAR) studies indicated that modifications at the terminal positions of the quinazolinone core could enhance biological activity, particularly when electron-donating groups were introduced .
Scientific Research Applications
Potential as Kinase Inhibitor
The quinazoline core structure is present in many known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Development of new kinase inhibitors is an active area of research for potential therapeutic applications in cancer and other diseases. Due to its structural similarity to known kinase inhibitors, 2-(6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid might be a candidate for investigation as a kinase inhibitor.
Antimicrobial Activity
Some quinazoline derivatives have demonstrated antimicrobial activity. Further research is needed to determine if this compound exhibits similar properties.
Enhanced Solubility and Reactivity
What sets this compound apart is its combination of both bromine and methyl substitutions along with an acetic acid moiety. This unique configuration may enhance its solubility and reactivity compared to other derivatives, potentially leading to improved bioavailability and therapeutic effects. The chemical reactivity of this compound can be attributed to the functional groups present in its structure. It can undergo various reactions typical of carboxylic acids and heterocyclic compounds.
Building Block Characteristics
This compound is also known as (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid . It has the molecular formula C17 H15 Br N2 O2 and a molecular weight of 359.22 . The CAS number for this compound is 313262-72-5 .
Data Table
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromoquinazolinone | Bromine substitution on quinazoline ring | Anticancer, antibacterial |
| 2-Methylquinazolinone | Methyl group at position 2 | Antimicrobial |
| 4-Aminoquinazoline | Amino group at position 4 | Anticancer |
| 6-Methylquinazoline | Methyl group at position 6 | Antifungal |
Comparison with Similar Compounds
Table 1: Structural Features of Key Quinazoline Derivatives
Key Observations :
- The target compound’s phenyl group at position 4 distinguishes it from analogs with simpler substituents (e.g., oxo or chlorophenyl groups) .
- The acetic acid group enhances hydrophilicity compared to ester derivatives like ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, which has a logP of ~2.4 due to the ethyl ester .
- Halogenation patterns (e.g., 5,6-dichloro in vs. 6-bromo in the target compound) influence electronic properties and reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The ethyl ester derivative has lower boiling point (445.2°C) compared to the dichloro analog (538.9°C), likely due to reduced molecular weight and hydrogen bonding capacity.
Q & A
Q. What are the standard synthetic routes for preparing 2-(6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves refluxing 6-bromo-2-methyl-4-phenylquinazolin-4(3H)-one with a bromoacetic acid derivative in glacial acetic acid for 3–4 hours. Key parameters include:
- Reagent stoichiometry: A 1:1 molar ratio of quinazolinone to bromoacetic acid ensures minimal side-product formation.
- Reaction time and temperature: Extended reflux (~4 hours at 110°C) improves cyclization efficiency.
- Purification: Recrystallization in ethanol yields >95% purity. For example, similar protocols achieved 70% yields for analogous brominated quinazolinones .
Q. How is the purity and structural homogeneity of this compound confirmed through analytical techniques?
Methodological Answer:
- Thin-layer chromatography (TLC): Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) as the mobile phase; visualize under UV (Rf ~0.5) .
- Spectroscopy:
- FT-IR: Confirm C=O (1705 cm⁻¹), C-Br (528 cm⁻¹), and C=N (1647 cm⁻¹) stretches .
- NMR: ¹H NMR in DMSO-d6 should show aromatic protons (δ 7.39–8.11 ppm) and methyl groups (δ 2.51 ppm) .
- Melting point: Sharp range (e.g., 255–260°C) indicates purity .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalysts to improve regioselectivity in the synthesis of brominated quinazoline derivatives?
Methodological Answer:
- Solvent screening: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the 6-bromo position, but acetic acid is preferred for stabilizing intermediates .
- Catalysts: Lewis acids like ZnCl2 (5 mol%) can direct bromine substitution patterns. For example, ZnCl2 increased regioselectivity by 20% in analogous triazine syntheses .
- Microwave-assisted synthesis: Reduces reaction time (1 hour vs. 4 hours) and improves yield (85% vs. 70%) in similar heterocyclic systems .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Compare calculated (B3LYP/6-31G*) and experimental NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
- X-ray crystallography: Resolve ambiguities in substituent positioning. For example, monoclinic P21/c symmetry (a = 12.502 Å, β = 93.573°) confirmed the acetic acid moiety’s orientation in a related bromophenylacetic acid .
- Dynamic NMR: Detect tautomerism or rotational barriers in DMSO-d6 at variable temperatures .
Q. How can in silico profiling guide the pharmacological investigation of this compound?
Methodological Answer:
- Molecular docking: Screen against kinase targets (e.g., EGFR) using AutoDock Vina. A docking score <−7 kcal/mol suggests strong binding .
- ADMET prediction: Use SwissADME to assess bioavailability (e.g., LogP ~2.5 indicates moderate permeability) .
- QSAR modeling: Correlate substituent effects (e.g., bromine’s electronegativity) with antibacterial/anthelminthic activity .
Q. What experimental controls are critical when evaluating the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability: Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC (e.g., >90% stability at pH 7) .
- Thermal analysis: TGA/DSC reveals decomposition onset at ~200°C, guiding storage conditions .
- Light sensitivity: Store at 0–6°C in amber vials to prevent bromine dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
